molecular formula C7H6N2 B1605601 Phenyldiazomethane CAS No. 766-91-6

Phenyldiazomethane

Cat. No.: B1605601
CAS No.: 766-91-6
M. Wt: 118.14 g/mol
InChI Key: CRGRWBQSZSQVIE-UHFFFAOYSA-N
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Description

Phenyldiazomethane is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

766-91-6

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

diazomethylbenzene

InChI

InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H

InChI Key

CRGRWBQSZSQVIE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)C=[N+]=[N-]

766-91-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In an oven-dried round bottom flask was placed benzaldehyde tosylhydrazone (1.15 g, 4.2 mmol), followed by 4.3 mL of a 1.0 M solution of sodium methoxide in methanol (2.3 g Na metal dissolved in absolute methanol and diluted to 100 mL). The mixture was swirled until all the contents dissolved. Most of the solvent was removed via rotary evaporation and the last traces of solvent by evacuation of the flask under high vacuum for 2 hours. The solid obtained was subjected to a Kugelrohr distillation at 215° C. and 200 millitorr for 1 hour. At 68-70° C., the title compound, as a red oil, was collected in a receiver flask in a quantitative yield.
Quantity
1.15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of sodium methoxide (1.2 equivalent, 4.0 ml of 1M solution in methanol) in tert-butyl methyl ether (12 ml) was added N-nitroso-N-benzyl-p-toluenesulphonamide (966 mg, 3.34 mmol) in small portions at room temperature. After the addition was finished the reaction mixture was refluxed for 15-30 minutes. The reaction mixture was cooled and washed with water (3×12 ml). The etheral solution of phenyldiazomethane was dried over sodium sulphate for 30 minutes.
Name
sodium methoxide
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

N-Nitroso-N-benzyl-p-toluene sulphonamide (966 mg, 3.33 mmol) was added in small portions to a solution of sodium methoxide (2.0 ml of 2M solution in methanol) in t-butyl methyl ether (12 ml) and methanol (2 ml) at room temperature. After the addition was finished the reaction mixture was refluxed for 15-30 min. The reaction mixture was cooled and washed with water (3×6 ml). The ethereal solution of phenyl diazomethane was dried over sodium sulphate for 30 minutes. The solvent was removed in vacuo and the residue distilled under reduce pressure to give phenyl diazomethane as a dark red oil (30% yield, b.p. 20° C. at 1 mmHg) which was immediately dissolved in t-butyl methyl ether (6 ml).
Quantity
966 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To benzaldehyde hydrazone (5.95 g, 0.05 moles) in 1,2-dichloroethane (50 ml) containing 1,1,3,3-tetramethylguanidine (26.4 ml) and iodine (2 ml, 1% w/v solution) was added peracetic acid solution (11.4 ml, 1.27 × 0.05 moles) over 12 minutes at 0°. The red solution, which was gently evolving nitrogen, was stirred for 20 minutes at 0° to -5° before being washed with water (5 × 250 ml) and made up to 250 ml in a volumetric flask. An aliquot (50 ml) treated with excess acetic acid yielded 199 ml gas at NTP which corresponded to a yield of diazoalkane of 88.9%.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name

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